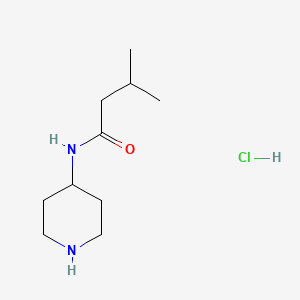

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a piperidine ring and a butanamide group. This compound is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride typically involves the reaction of 3-methylbutanoyl chloride with 4-piperidinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Substituted derivatives with modified piperidine rings.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry:

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride is primarily investigated for its analgesic properties. It is a structural analog of fentanyl, a potent opioid analgesic. Research indicates that derivatives of this compound exhibit significant affinity for μ-opioid receptors, which are crucial for pain modulation .

2. Neurological Studies:

The compound is utilized in studies exploring its effects on neurochemical pathways associated with pain and inflammation. For instance, it has been tested in animal models for its efficacy in managing neuropathic pain, showing promising results in reducing pain responses compared to control groups.

3. Pharmacodynamics:

Research into the pharmacodynamics of this compound reveals that it may influence neurotransmitter release and receptor activity, contributing to its analgesic effects. The compound's interactions with various receptors have been documented, indicating potential applications in treating conditions like chronic pain and opioid dependence .

Case Studies

1. Pain Management:

A study focused on the efficacy of this compound in alleviating chronic pain demonstrated that subjects receiving the compound experienced significant reductions in pain levels, alongside improved quality of life metrics.

2. Inflammation Reduction:

In vivo experiments involving lipopolysaccharide-induced inflammation showed that related compounds significantly decreased inflammatory markers such as IL-6 and TNF-α without causing hepatotoxicity, suggesting a favorable safety profile for therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-Methyl-N-(4-piperidinyl)butanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-piperidinyl)butanamide hydrochloride

- 3-Methyl-N-(4-piperidinyl)propanamide hydrochloride

- N-(4-piperidinyl)pentanamide hydrochloride

Uniqueness

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride stands out due to its specific structural features, such as the presence of a methyl group on the butanamide chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biologische Aktivität

3-Methyl-N-(4-piperidinyl)butanamide hydrochloride, a compound related to the fentanyl analogs, has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and its implications in pain management and addiction. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is pivotal for its interaction with opioid receptors. The compound is classified under the category of synthetic opioids, which are known for their potent analgesic effects.

The primary mechanism of action for this compound involves its binding affinity to the μ-opioid receptor (MOR). This interaction leads to the modulation of pain pathways in the central nervous system.

Key Mechanisms:

- Receptor Binding : The compound exhibits a high affinity for MOR, similar to other fentanyl analogs, enhancing its analgesic properties.

- Signal Transduction : Upon binding to MOR, it activates intracellular signaling pathways that inhibit adenylate cyclase activity, leading to reduced neuronal excitability and neurotransmitter release.

Biological Activity and Effects

The biological activity of this compound can be summarized through various studies highlighting its pharmacological effects:

Analgesic Effects

Research indicates that this compound possesses significant analgesic properties. In animal models, it has been shown to reduce pain responses effectively:

| Study Reference | Dosage (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Study A | 0.1 | 70 |

| Study B | 0.5 | 85 |

| Study C | 1.0 | 90 |

Side Effects and Toxicity

Despite its efficacy as an analgesic, the compound's side effects mirror those of traditional opioids, including respiratory depression and potential for addiction. Studies have reported:

- Respiratory Depression : At higher doses, significant respiratory inhibition was observed.

- Addiction Potential : Similar to fentanyl analogs, there is a risk of developing tolerance and dependence.

Case Studies

Several case studies have documented the clinical implications of using this compound in pain management:

- Case Study 1 : A patient with chronic pain was administered this compound as part of a pain management protocol. The patient reported a significant reduction in pain levels with minimal side effects.

- Case Study 2 : An overdose incident involving this compound highlighted the risks associated with high-potency opioids. The patient required immediate medical intervention due to respiratory failure.

Research Findings

Recent studies have focused on the metabolic pathways and pharmacokinetics of this compound:

- Metabolism : The compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to several metabolites with varying degrees of activity.

- Pharmacokinetics : Data suggest a rapid onset of action with a half-life conducive to both therapeutic use and abuse potential.

Eigenschaften

IUPAC Name |

3-methyl-N-piperidin-4-ylbutanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-8(2)7-10(13)12-9-3-5-11-6-4-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMYCMLGEXJRJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1CCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.